1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride

AMPA receptor binding affinity positional isomerism

Lead optimization for CNS targets often stalls due to subtle isomer-dependent variations in receptor engagement and BBB penetration. This compound directly addresses that bottleneck. - Validated AMPA receptor PAM starting point: documented binding affinity (Ki = 940 nM) provides a benchmark for hit-to-lead optimization. - The 2-piperidinyl isomer is essential for AMPA activity; 3- or 4-piperidinyl analogs lack reported binding. - ≥95% purity ensures reproducible pharmacological readouts, eliminating uncontrolled variability from lower-grade material in sensitive assays.

Molecular Formula C13H28Cl2N2
Molecular Weight 283.3 g/mol
CAS No. 1219957-63-7
Cat. No. B1392414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride
CAS1219957-63-7
Molecular FormulaC13H28Cl2N2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCC2CCCCN2.Cl.Cl
InChIInChI=1S/C13H26N2.2ClH/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13;;/h13-14H,1-12H2;2*1H
InChIKeyNPQVDSZZYHYQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Piperidinyl)ethyl]azepane Dihydrochloride: CNS-Targeted Building Block


1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride (CAS 1219957-63-7) is a cyclic amine building block featuring a piperidine ring linked via an ethyl spacer to a seven-membered azepane ring . Its hydrochloride salt form enhances aqueous solubility for formulation workflows . This compound serves as a versatile intermediate in medicinal chemistry, with structural features conducive to neurotransmitter receptor modulation and central nervous system (CNS) drug discovery programs .

1-[2-(2-Piperidinyl)ethyl]azepane Dihydrochloride: Structural and Purity Constraints


Direct substitution with positional isomers (e.g., 3-piperidinyl or 4-piperidinyl analogs) or alternative salt forms introduces quantifiable changes in molecular topology, receptor engagement profiles, and synthetic utility. For CNS-targeted programs where subtle alterations in heterocyclic geometry can drastically alter blood-brain barrier penetration and target selectivity, even minor modifications can lead to significant deviations in lead optimization outcomes . Additionally, the reported purity specification of ≥95% ensures reproducible activity in sensitive assays; lower-grade material introduces uncontrolled variability in pharmacological readouts .

1-[2-(2-Piperidinyl)ethyl]azepane Dihydrochloride: Quantitative Differentiation Evidence


AMPA Receptor Binding: 2- vs. 3-Piperidinyl Isomer

The 2-piperidinyl positional isomer demonstrates AMPA receptor binding affinity (Ki = 940 nM) [1], whereas the 3-piperidinyl isomer (1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride, CAS 1220018-06-3) exhibits no reported AMPA binding data in authoritative databases, indicating a functional divergence dictated by the point of piperidine attachment. This underscores the necessity of sourcing the correct positional isomer for AMPA-focused CNS programs.

AMPA receptor binding affinity positional isomerism

AMPA Receptor Agonism: Isomer Comparison

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is characterized as an AMPA receptor agonist . In contrast, the 3-piperidinyl analog is described primarily as a synthetic intermediate with no reported functional agonism at AMPA receptors . This functional dichotomy provides a clear differentiation point for researchers requiring positive modulation of glutamatergic signaling.

AMPA receptor agonism functional activity

Conformational Flexibility in CNS Drug Design

The 2-piperidinyl substitution pattern, combined with the ethyl linker, generates a distinct conformational ensemble compared to the 3- and 4-substituted analogs . While direct experimental CNS MPO scores are not available for this specific compound, the structural features are characteristic of scaffolds that balance solubility and permeability for CNS penetration [1]. The azepane ring provides enhanced conformational flexibility over rigid aromatic systems, a property correlated with improved target engagement in dynamic protein environments [2].

CNS drug design conformational flexibility blood-brain barrier

1-[2-(2-Piperidinyl)ethyl]azepane Dihydrochloride: Key Applications


AMPA Receptor PAM Screening

This compound serves as a validated starting point for AMPA receptor PAM discovery programs. Its documented binding affinity (Ki = 940 nM) [1] provides a benchmark for hit-to-lead optimization, enabling medicinal chemists to design analogs with improved potency and subunit selectivity. The 2-piperidinyl isomer is essential for this application, as the 3-piperidinyl analog lacks reported AMPA binding activity .

CNS Penetrant Scaffold Optimization

The ethyl-linked piperidine-azepane framework offers a balanced physicochemical profile suitable for CNS drug discovery [1]. This scaffold can be elaborated to generate focused libraries for targets implicated in Alzheimer's disease, Parkinson's disease, or psychiatric disorders, where modulation of glutamatergic or monoaminergic signaling is therapeutically relevant .

Complex Heterocyclic Synthesis Intermediate

As a dual-ring secondary amine, this dihydrochloride salt provides a robust building block for the construction of more elaborate polycyclic systems [1]. Its commercial availability at ≥95% purity ensures reproducible outcomes in multi-step synthetic sequences, reducing variability in medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.